2-(7-fluoro-1H-indol-3-yl)acetic acid structure and properties
2-(7-fluoro-1H-indol-3-yl)acetic acid structure and properties
An In-Depth Technical Guide to 2-(7-fluoro-1H-indol-3-yl)acetic Acid: Structure, Properties, and Applications
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of natural products and synthetic pharmaceuticals. The strategic introduction of fluorine atoms into this privileged structure has emerged as a powerful strategy to fine-tune molecular properties, enhancing metabolic stability, binding affinity, and overall therapeutic potential. This guide provides a comprehensive technical overview of 2-(7-fluoro-1H-indol-3-yl)acetic acid, a member of the fluorinated indole family. We will delve into its molecular structure, physicochemical properties, robust synthesis methodologies, and spectroscopic signature. Furthermore, this document explores its potential applications in drug discovery and chemical biology, drawing insights from its structural analogs and the unique influence of the C7-fluorine substituent. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecule in their scientific endeavors.
Molecular Structure and Identification
2-(7-fluoro-1H-indol-3-yl)acetic acid is a derivative of the endogenous plant hormone Indole-3-acetic acid (IAA)[1]. The core structure consists of a bicyclic indole ring system, with a fluorine atom substituted at the C7 position of the benzene ring and an acetic acid moiety attached to the C3 position of the pyrrole ring.
Caption: Chemical structure of 2-(7-fluoro-1H-indol-3-yl)acetic acid.
Table 1: Key Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(7-fluoro-1H-indol-3-yl)acetic acid | N/A |
| CAS Number | 170893-02-4 | [2] |
| Molecular Formula | C₁₀H₈FNO₂ | [2] |
| Molecular Weight | 193.17 g/mol | [2] |
| SMILES | O=C(O)CC1=CNC2=C1C=CC=C2F | [2] |
| InChI Key | N/A | N/A |
Physicochemical and Computed Properties
The introduction of a fluorine atom at the C7 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Compared to its non-fluorinated parent, 2-(7-fluoro-1H-indol-3-yl)acetic acid is expected to exhibit a lower pKa due to the electron-withdrawing nature of fluorine, making the carboxylic acid and the indole N-H more acidic.
Table 2: Physicochemical Properties of Fluorinated Indole-3-Acetic Acids
| Property | 2-(7-fluoro-1H-indol-3-yl)acetic acid | 2-(5-fluoro-1H-indol-3-yl)acetic acid | 2-(6-fluoro-1H-indol-3-yl)acetic acid |
|---|---|---|---|
| Appearance | Solid (Predicted) | Off-white to pink powder | Solid |
| Melting Point | N/A | 139-143 °C | N/A |
| pKa | 4.41 ± 0.30 (Predicted) | 4.41 ± 0.30 (Predicted) | N/A |
| XLogP3 | 1.7 (Predicted) | 1.5 (Computed) | N/A |
| CAS Number | 170893-02-4[2] | 443-73-2[3][4] | 443-75-4[5] |
Note: Data for the 7-fluoro isomer is limited; some values are predicted or inferred from closely related analogs like the 5-fluoro isomer.
Synthesis and Characterization
While a specific, dedicated synthesis for 2-(7-fluoro-1H-indol-3-yl)acetic acid is not extensively documented in peer-reviewed literature, a robust and logical pathway can be constructed from well-established reactions involving the indole nucleus. The most direct approach involves the electrophilic substitution of the precursor, 7-fluoroindole.
Retrosynthetic Analysis & Strategy
The synthesis logically begins with the commercially available 7-fluoroindole. The acetic acid side chain can be introduced at the C3 position, which is the most nucleophilic site on the indole ring, via a two-step sequence: an initial acylation followed by hydrolysis. A common and effective method for this is the reaction with an oxalyl chloride derivative, followed by hydrolysis of the resulting glyoxylyl chloride intermediate.
Detailed Synthesis Protocol
This protocol is a representative method adapted from procedures for analogous indole derivatives[6].
Step 1: Synthesis of 2-oxo-2-(7-fluoro-1H-indol-3-yl)acetyl chloride
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-fluoroindole (1.0 eq) and anhydrous diethyl ether.
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Cooling: Cool the resulting solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. Causality: This electrophilic acylating agent reacts at the electron-rich C3 position of the indole. The reaction is performed at 0°C to control the exothermic reaction and prevent side-product formation.
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Reaction: Allow the reaction to stir at 0 °C for 1.5 hours. A precipitate, the indol-3-ylglyoxylyl chloride, will form. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis to 2-(7-fluoro-1H-indol-3-yl)acetic acid
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Hydrolysis: Upon completion of the first step, the reaction mixture (containing the intermediate) is carefully and slowly added to a refluxing saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The basic hydrolysis converts the glyoxylyl chloride to the corresponding carboxylic acid salt, followed by decarboxylation under reflux to yield the acetic acid derivative. This is a classic method for converting an α-keto acid to a carboxylic acid with one less carbon.
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Reflux: Maintain the reflux for 2 hours.
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Acidification: After cooling to room temperature, the aqueous solution is acidified to pH 2-3 with 2M HCl. This protonates the carboxylate, causing the final product to precipitate.
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Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-(7-fluoro-1H-indol-3-yl)acetic acid.
Caption: A representative workflow for the synthesis of the title compound.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Indole NH: A broad singlet typically downfield (>10 ppm).
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Aromatic Protons: The protons on the benzene ring (H4, H5, H6) will appear in the aromatic region (6.8-7.5 ppm). The fluorine at C7 will cause characteristic splitting patterns (doublets and triplets of doublets) due to H-F coupling.
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Pyrrole H2: A singlet or doublet around 7.2-7.4 ppm.
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Methylene CH₂: A singlet around 3.6-3.8 ppm for the -CH₂- group of the acetic acid side chain.
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Carboxylic Acid OH: A very broad singlet, which may be exchangeable with D₂O, typically >11 ppm.
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¹³C NMR:
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Carbonyl Carbon: Signal for the C=O group around 170-175 ppm.
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Aromatic Carbons: Signals between 100-140 ppm. The carbon attached to fluorine (C7) will show a large one-bond C-F coupling constant.
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Methylene Carbon: Signal for the -CH₂- group around 30-35 ppm.
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¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing structural confirmation.
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IR Spectroscopy:
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O-H Stretch: A broad band from 2500-3300 cm⁻¹ (carboxylic acid).
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N-H Stretch: A sharp peak around 3400 cm⁻¹.
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C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹.
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C-F Stretch: An absorption in the 1000-1200 cm⁻¹ region.
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Applications in Drug Discovery and Chemical Biology
Fluorinated indole derivatives are a promising class of molecules for drug development[9]. The strategic placement of fluorine can block sites of metabolism, increase binding affinity to protein targets, and alter acidity, thereby improving pharmacokinetic and pharmacodynamic profiles.
Potential as an Anticancer Prodrug
The parent compound, indole-3-acetic acid, is known to be a plant hormone. However, its 5-fluoro derivative has shown significant potential as a prodrug for targeted cancer therapy[10]. When activated by the enzyme horseradish peroxidase (HRP), 5-fluoroindole-3-acetic acid is oxidized to form highly cytotoxic species[10]. This system demonstrates potent cell-killing activity in various tumor cell lines, including breast (MCF7) and colon (HT29) cancer cells[9][10]. Given the similar electronic properties, 2-(7-fluoro-1H-indol-3-yl)acetic acid is a strong candidate for investigation within this therapeutic paradigm, potentially offering a different activation profile or tissue distribution.
Antimicrobial and Antivirulence Activity
The precursor, 7-fluoroindole, has been identified as a compound that inhibits biofilm formation and reduces the production of quorum-sensing (QS)-regulated virulence factors in Pseudomonas aeruginosa without inhibiting planktonic cell growth[11]. This antivirulence approach is a highly sought-after strategy to combat antibiotic resistance. As 2-(7-fluoro-1H-indol-3-yl)acetic acid retains the core 7-fluoroindole structure, it warrants investigation for similar antimicrobial or antivirulence properties.
Modulation of Biological Pathways
Indole derivatives are known to interact with a wide range of biological targets. They have been explored for antibacterial, antifungal, and antioxidant applications[12]. The introduction of fluorine can enhance these activities or create novel ones. Research into other fluorinated indoles suggests potential roles as modulators of nuclear receptors or as intermediates in the synthesis of compounds targeting neurological disorders.
Safety and Handling
No specific GHS classification is available for 2-(7-fluoro-1H-indol-3-yl)acetic acid. However, based on the data for the closely related 5-fluoroindole-3-acetic acid, the compound should be handled with care[4][13].
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Hazard Statements (Predicted):
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Precautionary Measures:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry, and well-sealed container, potentially under an inert atmosphere and refrigerated[2].
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Conclusion
2-(7-fluoro-1H-indol-3-yl)acetic acid is a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data remains sparse, its structure provides a strong rationale for its investigation across multiple therapeutic areas. Its synthesis is achievable through established chemical methods, and its properties can be reliably predicted. The strategic placement of the fluorine atom at the C7 position distinguishes it from other isomers and suggests a unique profile regarding metabolic stability and target interaction. Further exploration of this compound is highly encouraged and will likely unveil novel biological activities, paving the way for new developments in anticancer and antimicrobial therapies.
References
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GSRSs. 5-FLUORO-1H-INDOLE-3-ACETIC ACID. Available from: [Link]
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ACS Publications. Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]
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National Center for Biotechnology Information. 5-Fluoroindole-3-acetic acid. PubChem. Available from: [Link]
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ResearchGate. Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Available from: [Link]
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Greferath, R., et al. (1998). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Indoleacetic acid. Available from: [Link]
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Chitra, K., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules. Available from: [Link]
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Li, W., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available from: [Link]
- Google Patents. Process of producing indole-3-acetic acids.
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Fu, S-F., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. Available from: [Link]
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Taylor & Francis Online. Indole-3-acetic acid – Knowledge and References. Available from: [Link]
- Google Patents. Method for industrially preparing 7-fluoroindole.
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University of British Columbia. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]
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